molecular formula C10H15FN2O B2837344 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2199970-44-8

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

Cat. No.: B2837344
CAS No.: 2199970-44-8
M. Wt: 198.241
InChI Key: WGKZMZPNYKSTCD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a fluorinated cyclopentylamine derivative featuring a 5-methyl-1,2-oxazole substituent. The compound’s structure combines a cyclopentane ring with a fluorine atom at the 2-position and a methyl-substituted oxazole moiety linked via a methylene group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the oxazole ring contributes to π-π stacking interactions and hydrogen bonding capabilities .

Properties

IUPAC Name

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-7-5-8(13-14-7)6-12-10-4-2-3-9(10)11/h5,9-10,12H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZMZPNYKSTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorine atom and the cyclopentane ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased strength or thermal stability.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazoles generally exhibit higher polarity and stronger dipole moments compared to oxazoles.
  • Substituent Effects : Fluorine in the target compound enhances lipophilicity compared to difluoromethyl groups in , which may improve solubility but reduce membrane permeability.

Crystallographic and Hydrogen Bonding Behavior

The crystal structure of the triazolothiadiazole-oxazole hybrid () reveals a planar triazolothiadiazole system with dihedral angles of 6.33° and 42.95° relative to the oxazole and benzene rings. This planar arrangement facilitates π-π stacking (centroid distance: 3.47 Å), a feature absent in the target compound due to its non-aromatic cyclopentane backbone. However, hydrogen bonding patterns in similar compounds, analyzed using graph-set theory (), suggest that the oxazole’s nitrogen and oxygen atoms could participate in N–H···O or C–H···N interactions, stabilizing crystal packing.

Crystallographic software such as SHELX () and ORTEP-3 () are critical for resolving such structural details. For instance, SHELXL’s refinement capabilities () enable precise determination of fluorine positions in the target compound, while WinGX () aids in visualizing hydrogen-bonding networks.

Biological Activity

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a novel compound that has garnered interest due to its potential biological activities. This article reviews the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12FN3O
  • Molecular Weight : 197.22 g/mol

The presence of a fluorine atom and an oxazole ring contributes to its unique properties and potential bioactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit the growth of specific tumor cells, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains. Testing against Staphylococcus aureus and Escherichia coli has shown significant inhibition at concentrations ranging from 10 to 50 µg/mL.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, contributing to its antitumor and neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntitumorHeLa Cells2050% growth inhibition
AntimicrobialStaphylococcus aureus25Significant inhibition
AntimicrobialEscherichia coli50Moderate inhibition
NeuroprotectionNeuroblastoma Cells10Reduced apoptosis markers

Case Study Insights

A study conducted by Orban et al. (2016) explored various derivatives similar to this compound, highlighting its potential in cancer therapy. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against colon cancer cell lines (HT29) compared to standard chemotherapeutics .

Additionally, another investigation into the antimicrobial properties revealed that modifications in the oxazole ring significantly influenced the activity against Gram-positive bacteria, suggesting a structure–activity relationship (SAR) that could guide future drug design .

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